

(S)-3-Ethylcyclohexanone CAS number and synthesis

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Compound of Interest

Compound Name: 3-Ethylcyclohexanone

Cat. No.: B1604563

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Technical Guide: (S)-3-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Ethylcyclohexanone is a chiral cyclic ketone of interest in organic synthesis, particularly as a building block for more complex chiral molecules in the pharmaceutical and fragrance industries. Its stereocenter at the C3 position makes enantioselective synthesis a critical aspect of its preparation. This technical guide provides an in-depth overview of its chemical identity, and detailed methodologies for its asymmetric synthesis, focusing on catalytic conjugate addition reactions.

CAS Number: 74006-73-8[1]

Physicochemical Data

Property	Value
Molecular Formula	C ₈ H ₁₄ O[1]
Molecular Weight	126.20 g/mol [1]
IUPAC Name	(3S)-3-ethylcyclohexan-1-one[1]

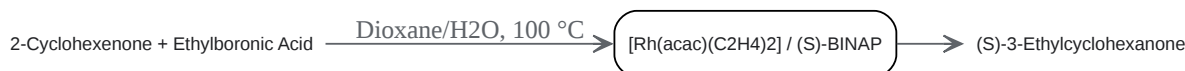
Asymmetric Synthesis of (S)-3-Ethylcyclohexanone

The primary strategies for the enantioselective synthesis of (S)-3-Ethylcyclohexanone involve the asymmetric conjugate addition of an ethyl group to 2-cyclohexenone. This is typically achieved using chiral catalyst systems based on transition metals such as rhodium or copper. These methods offer high enantioselectivity and good yields.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium complexes, particularly with chiral phosphine ligands like BINAP, are effective catalysts for the 1,4-addition of organoboron reagents to α,β -unsaturated ketones.^{[2][3]} This method is known for its broad substrate scope and high enantioselectivity.^[2]

Reaction Scheme:



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Caption: Rhodium-catalyzed asymmetric 1,4-addition.

Quantitative Data for Rhodium-Catalyzed Arylation (Illustrative)

While specific data for the ethylation is not readily available in the provided search results, the following table illustrates typical results for the rhodium-catalyzed asymmetric addition of various arylboronic acids to 2-cyclohexenone, which is mechanistically analogous.

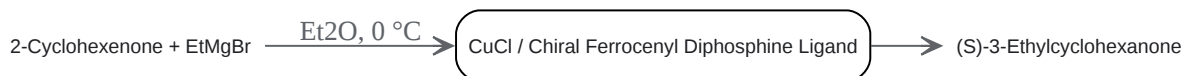
Arylboronic Acid	Ligand	Yield (%)	ee (%)
Phenylboronic acid	(S)-BINAP	99	97
4-Methoxyphenylboronic acid	(S)-BINAP	95	96
3-Chlorophenylboronic acid	(S)-BINAP	96	98

Data adapted from analogous reactions for illustrative purposes.

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

Copper-catalyzed reactions represent a powerful method for the conjugate addition of Grignard reagents to enones.[4] The use of chiral ferrocenyl diphosphine ligands with copper salts allows for high enantioselectivity in the addition of ethylmagnesium bromide to 2-cyclohexenone.[4]

Reaction Scheme:



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Caption: Copper-catalyzed asymmetric conjugate addition.

Quantitative Data for Copper-Catalyzed Ethylation

Copper Salt	Ligand	Solvent	Temp (°C)	Yield (%)	ee (%)
CuCl	(S,S)-f-binaphane	Et ₂ O	-20	95	94
CuBr·SMe ₂	JosiPhos-type	Et ₂ O	-60	>95	up to 71
CuCl	TaniaPhos	Et ₂ O	0	>95	up to 96

Data adapted from copper-catalyzed conjugate addition of ethylmagnesium bromide to cyclohexenone.[4]

Experimental Protocols

The following is a representative, detailed protocol for the copper-catalyzed asymmetric conjugate addition of ethylmagnesium bromide to 2-cyclohexenone.

Objective: To synthesize (S)-**3-Ethylcyclohexanone** with high enantioselectivity.

Materials:

- Copper(I) chloride (CuCl)
- Chiral ferrocenyl diphosphine ligand (e.g., TaniaPhos)
- Anhydrous diethyl ether (Et₂O)
- 2-Cyclohexenone
- Ethylmagnesium bromide (EtMgBr) solution in Et₂O
- 1 M aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Argon gas supply
- Schlenk tube and standard glassware

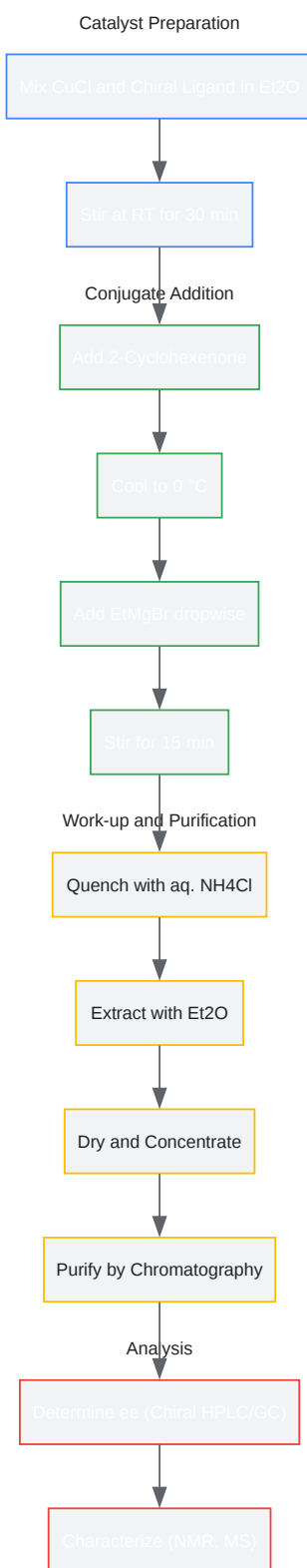
Procedure:

- Catalyst Preparation:
 - In a flame-dried Schlenk tube under an argon atmosphere, add CuCl (12.5 μ mol) and the chiral diphosphine ligand (15 μ mol).
 - Add anhydrous Et₂O (2.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.^[4]
- Reaction Setup:
 - To the catalyst solution, add 2-cyclohexenone (0.25 mmol).
 - Stir the mixture for an additional 10 minutes at room temperature.
- Grignard Addition:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add the ethylmagnesium bromide solution (0.29 mmol) dropwise over 5 minutes.^[4]
 - Continue stirring the reaction mixture at 0 °C for 15 minutes.
- Work-up and Purification:
 - Quench the reaction by adding 1 M aqueous NH₄Cl solution (1 mL).
 - Extract the aqueous layer with diethyl ether (3 x 10 mL).
 - Combine the organic layers and dry over anhydrous MgSO₄.
 - Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel to obtain pure **(S)-3-Ethylcyclohexanone**.

Characterization:

- The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
- The structure can be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Experimental Workflow Diagram



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